molecular formula C12H17F3N4O B2478280 4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101199-88-4

4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2478280
CAS RN: 2101199-88-4
M. Wt: 290.29
InChI Key: TWOVMEMFPANHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as TFP, and it has been studied extensively for its effects on various biological processes.

Mechanism of Action

The mechanism of action of TFP is not fully understood, but it is believed to act on the GABAergic system in the brain. TFP has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in neuronal excitability, which can lead to the anti-inflammatory, analgesic, and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects
TFP has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. TFP has also been shown to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that contribute to pain and inflammation. In addition, TFP has been shown to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the advantages of using TFP in lab experiments is its potential therapeutic properties. TFP has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models, which makes it a promising candidate for further research. However, one of the limitations of using TFP in lab experiments is its complex synthesis method. Obtaining a high yield of the desired product can be challenging, which can limit its use in large-scale experiments.

Future Directions

There are a number of future directions for research on TFP. One area of research is the development of new synthesis methods that can improve the yield of the desired product. Another area of research is the investigation of TFP's potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of TFP and its potential therapeutic properties in neurological disorders such as epilepsy and Parkinson's disease.

Synthesis Methods

The synthesis of TFP involves the reaction of cyclohexanone with 2,2,2-trifluoroethylamine to form N-cyclohexyl-2,2,2-trifluoroethylamine. This compound is then reacted with hydrazine to form 4-amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. The synthesis of TFP is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

TFP has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. TFP has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Moreover, TFP has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O/c13-12(14,15)7-19-6-9(16)10(18-19)11(20)17-8-4-2-1-3-5-8/h6,8H,1-5,7,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOVMEMFPANHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN(C=C2N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-cyclohexyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

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